1-(3-Bromopropyl)-3-chloro-5-(difluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-3-chloro-5-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrClF2O It is a derivative of benzene, characterized by the presence of bromopropyl, chloro, and difluoromethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-chloro-5-(difluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-(difluoromethoxy)benzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.
Catalysts: A base, such as potassium carbonate or sodium hydride, is often used to facilitate the reaction.
Procedure: The 3-chloro-5-(difluoromethoxy)benzene is reacted with 1,3-dibromopropane in the presence of the base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-3-chloro-5-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkane or alcohol derivatives.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Coupling Reactions: Formation of biaryl or polyaryl compounds.
Scientific Research Applications
1-(3-Bromopropyl)-3-chloro-5-(difluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-chloro-5-(difluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modification of their function. The chloro and difluoromethoxy groups can influence the compound’s lipophilicity, stability, and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene
- 1-(3-Bromopropyl)-3-chloro-2-(difluoromethoxy)benzene
- 1-(3-Bromopropyl)-4-chloro-5-(difluoromethoxy)benzene
Uniqueness
1-(3-Bromopropyl)-3-chloro-5-(difluoromethoxy)benzene is unique due to the specific positioning of the bromopropyl, chloro, and difluoromethoxy groups on the benzene ring. This unique arrangement can result in distinct chemical reactivity, biological activity, and physical properties compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C10H10BrClF2O |
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Molecular Weight |
299.54 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-chloro-5-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10BrClF2O/c11-3-1-2-7-4-8(12)6-9(5-7)15-10(13)14/h4-6,10H,1-3H2 |
InChI Key |
JPAWPYIFRAYVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)Cl)CCCBr |
Origin of Product |
United States |
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